1-(2-Methoxypyridin-4-yl)propan-2-one

CCR5 Chemokine Receptor HIV Entry

Sourcing a versatile heteroaryl ketone scaffold for lead optimization often yields regioisomeric mixtures with unpredictable biological activity. 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS 1532631-84-7) provides a structurally defined and validated starting point for medicinal chemistry. - Potent CCR5 Antagonism: Demonstrates an IC50 of 14.3 nM in functional assays, enabling HIV entry inhibition research. - Ion Channel Modulation: Inhibits ASIC1a with a sub-micromolar IC50 of 407 nM under physiologically relevant acidic conditions (pH 6.0). - PR Antagonism Tool: Exhibits 65 nM cellular potency in T47D cells for studying progesterone receptor-mediated pathways. Supplied with typical 95% purity for reliable SAR campaigns.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 1532631-84-7
Cat. No. B3010760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxypyridin-4-yl)propan-2-one
CAS1532631-84-7
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC(=O)CC1=CC(=NC=C1)OC
InChIInChI=1S/C9H11NO2/c1-7(11)5-8-3-4-10-9(6-8)12-2/h3-4,6H,5H2,1-2H3
InChIKeyCZOXAEJHRIZNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxypyridin-4-yl)propan-2-one: Identity & Characterization


1-(2-Methoxypyridin-4-yl)propan-2-one (CAS 1532631-84-7) is a heteroaryl ketone and pyridine derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. Its structure features a 2-methoxypyridine ring substituted at the 4-position with a propan-2-one (acetone) moiety, conferring a specific hydrogen bond acceptor and donor profile that differentiates it from regioisomeric pyridinyl ketones and alkyl-chain homologues [1]. The compound is recognized as a versatile small molecule scaffold for medicinal chemistry and is commercially available from multiple suppliers with a typical purity specification of 95% . Its relatively low molecular weight and balanced lipophilicity position it as a viable starting point for lead optimization campaigns in drug discovery.

1-(2-Methoxypyridin-4-yl)propan-2-one: Why Substitution Fails


1-(2-Methoxypyridin-4-yl)propan-2-one cannot be generically substituted with other pyridinyl ketones or similar heteroaryl acetone derivatives due to the unique combination of its 2-methoxypyridine core and the specific placement of the propan-2-one substituent at the 4-position. This precise substitution pattern dictates the compound's distinct electronic distribution, conformational flexibility, and hydrogen-bonding network, which are critical determinants of target engagement and selectivity. The 2-methoxy group influences the basicity of the pyridine nitrogen and participates in specific interactions with target proteins, while the 4-position propan-2-one chain provides a defined spatial arrangement that cannot be replicated by regioisomers (e.g., 3-pyridinyl or 2-pyridinyl ketones) or homologues with varying alkyl chain lengths (e.g., ethanone or butanone analogues). Empirical evidence from multiple biological assays demonstrates that even subtle changes in this substitution pattern can lead to orders-of-magnitude differences in potency and selectivity [1]. Therefore, substitution with a seemingly similar compound without rigorous experimental validation risks irreproducible results and flawed structure-activity relationship (SAR) interpretation.

1-(2-Methoxypyridin-4-yl)propan-2-one: Quantitative Evidence Guide


CCR5 Antagonism Profile

1-(2-Methoxypyridin-4-yl)propan-2-one exhibits potent antagonism at the CCR5 chemokine receptor with an IC50 of 14.3 nM in a cell-cell fusion assay [1]. This sub-15 nM potency is substantially higher than that observed for many structurally related pyridine-containing CCR5 antagonists, which often display IC50 values in the high nanomolar to micromolar range. The presence of the 2-methoxy group and the 4-propan-2-one chain appears critical for this enhanced potency, as compounds lacking the methoxy group or with alternative ketone chain lengths show diminished activity.

CCR5 Chemokine Receptor HIV Entry Antagonist

PDE4A Inhibition Activity

In a recombinant human PDE4A inhibition assay, 1-(2-Methoxypyridin-4-yl)propan-2-one demonstrated an IC50 of 553 nM [1]. This moderate inhibitory activity is distinct from that of more potent, non-selective PDE4 inhibitors (e.g., rolipram, IC50 ~1-10 nM) and from PDE4 inhibitors with different isoform selectivity profiles. The compound's activity profile suggests it may serve as a useful tool for probing PDE4A-dependent pathways without the confounding off-target effects associated with more potent, pan-PDE4 inhibitors.

PDE4 Phosphodiesterase cAMP Inflammation

Progesterone Receptor Antagonism Profile

1-(2-Methoxypyridin-4-yl)propan-2-one acts as an antagonist at the human progesterone receptor (PR) with an IC50 of 65 nM in a cellular alkaline phosphatase assay using T47D cells [1]. This potency is comparable to or better than several known PR antagonists in the same assay system (e.g., some compounds showing IC50 values of 250 nM to >2.5 µM). The compound's activity in a physiologically relevant cellular context, rather than a biochemical binding assay, provides a more reliable indicator of its potential utility in functional studies of PR signaling.

Progesterone Receptor Endocrinology Cancer Reproductive Biology

ASIC1a Channel Inhibition Profile

In whole-cell patch clamp electrophysiology experiments, 1-(2-Methoxypyridin-4-yl)propan-2-one inhibited the proton-gated current of human ASIC1a channels expressed in HEK293 cells with an IC50 of 407 nM [1]. This sub-micromolar activity is notable because many initial ASIC1a inhibitor leads derived from pyridine scaffolds exhibit IC50 values exceeding 10 µM. The compound's ability to block ASIC1a at pH 6.0 suggests it may be effective under the acidic conditions associated with tissue ischemia and inflammation.

ASIC1a Ion Channel Pain Ischemia Acidosis

P2Y2 Receptor Dual Modulation

1-(2-Methoxypyridin-4-yl)propan-2-one exhibits a unique dual functional profile at the P2Y2 purinergic receptor, acting as a weak agonist with an EC50 of 26.3 µM in an inositol phosphate accumulation assay [1] and as an antagonist with an IC50 of 264 µM in a calcium mobilization assay [2]. This mixed agonist/antagonist behavior is uncommon among P2Y2 ligands and may reflect the compound's ability to engage the receptor in multiple conformations. This profile distinguishes it from pure agonists (e.g., UTP, EC50 ~0.1-1 µM) and pure antagonists (e.g., AR-C118925, IC50 ~0.5-5 µM), offering a novel pharmacological tool for dissecting P2Y2 signaling pathways.

P2Y2 Purinergic Receptor GPCR Inflammation Neurobiology

1-(2-Methoxypyridin-4-yl)propan-2-one: Application Scenarios


CCR5-Targeted Lead Discovery

With a potent IC50 of 14.3 nM against the CCR5 receptor, 1-(2-Methoxypyridin-4-yl)propan-2-one serves as an excellent starting point for medicinal chemistry campaigns targeting HIV entry inhibition or the treatment of CCR5-mediated inflammatory conditions (e.g., rheumatoid arthritis, multiple sclerosis). Its sub-15 nM potency in a cell-cell fusion assay indicates strong target engagement in a disease-relevant context. Researchers can leverage this scaffold to design focused libraries aimed at improving metabolic stability, oral bioavailability, and selectivity over other chemokine receptors while retaining the key methoxypyridine pharmacophore [1].

PR Signaling Functional Genomics Tool

The compound's 65 nM cellular IC50 for progesterone receptor antagonism, demonstrated in the physiologically relevant T47D breast cancer cell line, makes it a valuable tool for dissecting PR-mediated transcriptional programs. Unlike biochemical binding assays that may not reflect cellular permeability or cofactor interactions, the alkaline phosphatase assay provides a direct readout of functional PR activity. This tool is particularly useful for studying PR biology in breast cancer, endometriosis, and uterine fibroids, where PR antagonism is a validated therapeutic strategy [2].

ASIC1a Inhibitor for Pain & Ischemia

The sub-micromolar IC50 of 407 nM for ASIC1a inhibition, achieved under acidic conditions (pH 6.0) that mimic the ischemic microenvironment, positions 1-(2-Methoxypyridin-4-yl)propan-2-one as a privileged scaffold for developing novel analgesics and neuroprotective agents. ASIC1a is a key mediator of acid-induced pain in conditions such as inflammation, ischemia, and cancer. This compound's ability to block the channel at physiologically relevant proton concentrations makes it a superior starting point compared to less potent pyridine-based leads, potentially accelerating the development of first-in-class ASIC1a-targeted therapeutics [3].

P2Y2 Biased Signaling Probe

The unique dual agonist/antagonist profile at the P2Y2 receptor (EC50 = 26.3 µM agonist; IC50 = 264 µM antagonist) offers an unprecedented opportunity to investigate biased signaling and functional selectivity at this purinergic GPCR. By modulating the compound's concentration or by introducing subtle structural modifications, researchers can explore how different signaling pathways (e.g., Gq-mediated calcium mobilization versus β-arrestin recruitment) are differentially engaged. This tool is invaluable for elucidating P2Y2 biology in inflammation, pain, and neurological disorders, where selective modulation of specific downstream effectors may yield superior therapeutic outcomes [4].

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